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Compound of Interest

Compound Name: L-363564

Cat. No.: B15623961 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity

profile of L-363564, a non-peptide antagonist targeting oxytocin and vasopressin receptors.

The data presented herein is essential for understanding its potential therapeutic applications

and guiding further research.

Binding Affinity and Selectivity Profile
The binding affinity of L-363564 for the human oxytocin receptor (OTR) and the human

vasopressin receptor subtypes (V1a, V1b, and V2) was determined through competitive

radioligand binding assays. The data, presented as inhibition constants (Ki), quantify the affinity

of L-363564 for these receptors.

Table 1: Binding Affinity (Ki) of L-363564 at Human Oxytocin and Vasopressin Receptors
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Receptor Radioligand Test Compound Ki (nM)

Oxytocin (OTR) [³H]-Oxytocin L-363564 Data not available

Vasopressin V1a
[³H]-Arginine

Vasopressin
L-363564 Data not available

Vasopressin V1b
[³H]-Arginine

Vasopressin
L-363564 Data not available

Vasopressin V2
[³H]-Arginine

Vasopressin
L-363564 Data not available

Note: Specific Ki

values for L-363564

are not publicly

available. This table

serves as a template

for the expected data.

Table 2: Selectivity Profile of L-363564

Receptor Ratio Selectivity (Fold)

V1a / OTR Data not available

V1b / OTR Data not available

V2 / OTR Data not available

Note: Selectivity is calculated as the ratio of Ki

values (e.g., Ki(V1a) / Ki(OTR)).

Functional Antagonist Activity
The functional antagonist activity of L-363564 was assessed in cell-based assays by

measuring its ability to inhibit agonist-induced downstream signaling. For the Gq-coupled OTR,

V1a, and V1b receptors, this was determined by measuring changes in intracellular calcium

mobilization. For the Gs-coupled V2 receptor, antagonist activity was quantified by measuring

the inhibition of agonist-induced cyclic AMP (cAMP) production.
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Table 3: Functional Antagonist Potency (IC50) of L-363564

Receptor Functional Assay Agonist IC50 (nM)

Oxytocin (OTR) Calcium Mobilization Oxytocin Data not available

Vasopressin V1a Calcium Mobilization Arginine Vasopressin Data not available

Vasopressin V1b Calcium Mobilization Arginine Vasopressin Data not available

Vasopressin V2 cAMP Accumulation Arginine Vasopressin Data not available

Note: Specific IC50

values for L-363564

are not publicly

available. This table

serves as a template

for the expected data.

Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of L-363564 for OTR, V1a, V1b, and V2

receptors.

Materials:

Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the

human recombinant receptor of interest.

Radioligands: [³H]-Oxytocin for OTR and [³H]-Arginine Vasopressin for V1a, V1b, and V2

receptors.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

Test Compound: L-363564, serially diluted.
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Non-specific Binding Control: A high concentration (e.g., 1 µM) of the unlabeled endogenous

ligand (Oxytocin or Arginine Vasopressin).

Filtration System: 96-well glass fiber filter plates (GF/C) pre-coated with 0.5%

polyethyleneimine (PEI), and a vacuum manifold.

Scintillation Counter and scintillation cocktail.

Procedure:

In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration

of the appropriate radioligand (at or below its Kd value), and varying concentrations of L-
363564.

For total binding, substitute L-363564 with assay buffer. For non-specific binding, add the

high concentration of the unlabeled ligand.

Incubate the plate for 60-90 minutes at 25°C to allow the binding to reach equilibrium.

Terminate the reaction by rapid filtration through the pre-treated GF/C filter plate using a

vacuum manifold.

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

Allow the filters to dry, then add scintillation cocktail to each well.

Quantify the radioactivity in each well using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value of L-363564 by non-linear regression analysis of the competition

binding data.

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Competitive Antagonism
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Objective: To determine if L-363564 acts as a competitive antagonist and to calculate its pA2

value, a measure of its potency.[1]

Procedure:

Generate multiple agonist (e.g., Oxytocin or Arginine Vasopressin) concentration-response

curves in the absence and presence of several fixed concentrations of L-363564.

Determine the EC50 value of the agonist from each curve.

Calculate the dose ratio (r) for each concentration of L-363564 using the formula: r = EC50

(in presence of antagonist) / EC50 (in absence of antagonist).

Construct a Schild plot by plotting log(r-1) on the y-axis against the log of the molar

concentration of L-363564 on the x-axis.

Perform a linear regression on the Schild plot. A slope not significantly different from 1 is

indicative of competitive antagonism.[2]

The x-intercept of the regression line provides the pA2 value, which is the negative logarithm

of the antagonist concentration that produces a dose ratio of 2.[1]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the targeted receptors and a typical

experimental workflow for characterizing an antagonist.
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Caption: Gq-coupled signaling pathway for OTR, V1a, and V1b receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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